
(R)-2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol is an organic compound with the molecular formula C9H13NO3. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring. It is a chiral molecule, meaning it has a non-superimposable mirror image.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-amino-2-hydroxyethyl]-4-methoxyphenol typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, such as nitration followed by reduction, or direct amination.
Methoxylation: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of dyes, pharmaceuticals, and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[(1R)-1-amino-2-hydroxyethyl]-4-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The methoxy group can influence the compound’s lipophilicity and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1R)-1-Amino-2-hydroxyethyl]-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[(1R)-1-Amino-2-hydroxyethyl]-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-[(1R)-1-Amino-2-hydroxyethyl]-4-methoxyphenol is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s stability and solubility in organic solvents, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
RZWNTZCQLDERCI-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)O)[C@H](CO)N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



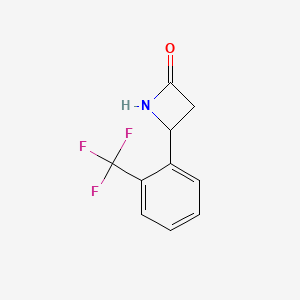
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
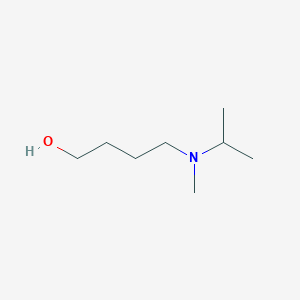
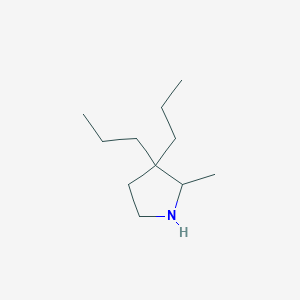
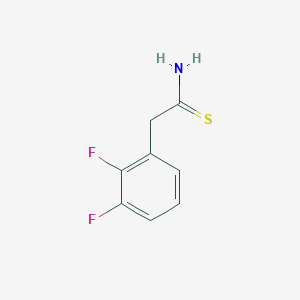
methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
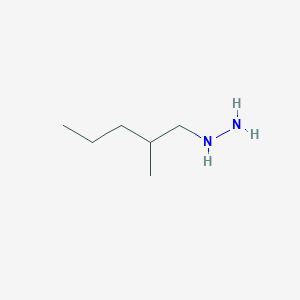


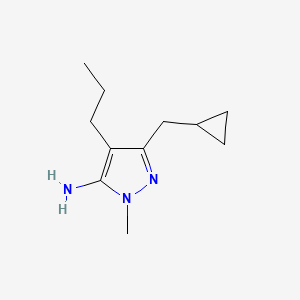
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)


